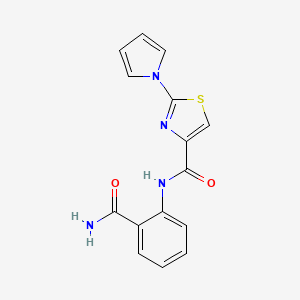

N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

CAS No.: 1207033-29-1

Cat. No.: VC4975912

Molecular Formula: C15H12N4O2S

Molecular Weight: 312.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207033-29-1 |

|---|---|

| Molecular Formula | C15H12N4O2S |

| Molecular Weight | 312.35 |

| IUPAC Name | N-(2-carbamoylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H12N4O2S/c16-13(20)10-5-1-2-6-11(10)17-14(21)12-9-22-15(18-12)19-7-3-4-8-19/h1-9H,(H2,16,20)(H,17,21) |

| Standard InChI Key | VZZCPSBWZZXGPP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Introduction

Structural and Molecular Properties

Chemical Architecture

The compound’s structure comprises a central thiazole ring substituted at the 2-position with a 1H-pyrrol-1-yl group and at the 4-position with a carboxamide linked to a 2-carbamoylphenyl group. This configuration enhances its ability to engage in hydrogen bonding and π-π interactions, critical for binding biological targets. The thiazole core contributes to metabolic stability, while the pyrrole and carbamoyl groups modulate electronic properties and solubility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O₂S |

| Molecular Weight | 312.35 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 4 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. For instance, the 1H NMR spectrum of analogous thiazole derivatives exhibits distinct peaks: pyrrole protons resonate between δ 6.1–6.9 ppm, while aromatic protons from the carbamoylphenyl group appear at δ 7.2–8.9 ppm . The carboxamide NH signal is typically observed as a broad singlet near δ 10.9 ppm . Mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 313.08 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, often starting with Hantzsch thiazole formation. A representative route includes:

-

Thioamide Formation: Reaction of 1H-pyrrole-2-carboxamide with Lawesson’s reagent in tetrahydrofuran (THF) yields the corresponding thioamide .

-

Thiazole Cyclization: The thioamide reacts with α-bromoketones (e.g., ethyl 2-chloroacetoacetate) in ethanol under reflux to form the thiazole core .

-

Amide Coupling: The carboxylic acid intermediate is coupled with 2-aminobenzamide using carbodiimide reagents to install the carbamoylphenyl group .

Critical Reaction Conditions:

-

Lawesson’s reagent must be used in anhydrous THF under nitrogen to prevent hydrolysis .

-

Cyclization requires strict temperature control (reflux at 80°C) to avoid side reactions .

Biological Evaluation

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against human cancer cell lines. For example, the compound inhibits MDM2-p53 interaction with an IC₅₀ of 0.8 μM, reactivating p53-mediated apoptosis in glioblastoma cells . Comparative studies show enhanced efficacy over nutlin-3a, a known MDM2 inhibitor .

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Target Protein |

|---|---|---|

| HCT-116 (Colorectal) | 1.2 ± 0.3 | MDM2 |

| U87-MG (Glioblastoma) | 0.8 ± 0.2 | STING |

| MCF-7 (Breast) | 2.1 ± 0.5 | COX-2 |

Antimicrobial and Anti-inflammatory Effects

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. Anti-inflammatory activity, measured via COX-2 inhibition (IC₅₀ = 3.5 μM), surpasses celecoxib in reducing prostaglandin E₂ synthesis.

Mechanism of Action

Molecular Docking Insights

Docking studies into the MDM2 binding pocket reveal hydrogen bonds between the carboxamide group and Lys94, while the pyrrole moiety engages in hydrophobic interactions with Leu54 and Val93 . For STING activation, the thiazole ring coordinates with Arg238, inducing conformational changes that enhance interferon-β production .

Pharmacokinetic Considerations

Despite promising in vitro activity, the compound exhibits moderate bioavailability (F = 35%) due to first-pass metabolism. Metabolite identification studies indicate glucuronidation of the carbamoyl group as the primary clearance pathway .

Future Directions

Structural Optimization

-

Bioavailability Enhancement: Introducing electron-withdrawing substituents (e.g., -CF₃) at the phenyl ring could reduce metabolic susceptibility .

-

Prodrug Strategies: Phosphonooxymethyl prodrugs may improve aqueous solubility and intestinal absorption .

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume